molecular formula C11H12F3N5O4 B279606 (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No. B279606
M. Wt: 335.24 g/mol
InChI Key: JNJHOOJRSSNKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various research studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, which could have potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can have various biochemical and physiological effects. These effects may include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone in lab experiments is its unique properties, which make it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone. These may include investigating its potential therapeutic applications, exploring its mechanism of action in more detail, and developing new synthesis methods for this compound.
Conclusion:
In conclusion, (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties and has been used in various research studies to investigate its mechanism of action and physiological effects. While there are some limitations to using this compound in lab experiments, its potential applications make it a valuable tool for investigating various biological processes.

Synthesis Methods

The synthesis of (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 5-hydroxy-3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-4-nitropyrazole in the presence of a base.

Scientific Research Applications

(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action and physiological effects.

properties

Molecular Formula

C11H12F3N5O4

Molecular Weight

335.24 g/mol

IUPAC Name

(2,5-dimethyl-4-nitropyrazol-3-yl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C11H12F3N5O4/c1-5-4-10(21,11(12,13)14)18(15-5)9(20)8-7(19(22)23)6(2)16-17(8)3/h21H,4H2,1-3H3

InChI Key

JNJHOOJRSSNKRW-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

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